2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one
Description
The compound 2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one belongs to the pyrimido-diazepinone class, characterized by a fused bicyclic structure containing nitrogen atoms.
Properties
IUPAC Name |
2-chloro-9-cyclobutyl-7,8-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c12-11-13-6-8-10(15-11)16(7-2-1-3-7)5-4-9(17)14-8/h6-7H,1-5H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPVZSUDXOHSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(=O)NC3=CN=C(N=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloro-substituted pyrimidine derivative with a cyclobutyl amine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituents at the 9-position (cyclobutyl vs. cyclopentyl, phenyl) and additional functional groups (e.g., fluorine, methyl). Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Cyclobutyl vs.
- Fluorine Substitution : The 7,7-difluoro modification in cyclopentyl analogs enhances metabolic stability and electronegativity, which may improve pharmacokinetic profiles .
- Methyl Group (Position 5) : The presence of a methyl group in C₁₃H₁₅ClF₂N₄O increases molecular weight by ~14 g/mol compared to its demethylated counterpart, possibly influencing solubility .
Biological Activity
The compound 2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one is a member of the pyrimidine and diazepine family of compounds. Its unique structural features suggest potential biological activities that warrant investigation. This article will explore the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : CHClNO
- Molecular Weight : 302.71 g/mol
Structural Characteristics
The compound features a chloro-substituted pyrimidine ring fused with a diazepine structure. This configuration is significant for its interaction with biological targets.
Pharmacological Properties
Preliminary studies suggest that the compound exhibits various biological activities, including:
- Antimicrobial Activity : Similar compounds in the pyrimidine family have shown effectiveness against Gram-positive and Gram-negative bacteria. The antimicrobial properties were assessed using the disk diffusion method, measuring inhibition zones against standard bacterial strains such as Staphylococcus aureus and E. coli .
- CNS Activity : Compounds within this class are often evaluated for central nervous system (CNS) effects, including potential anxiolytic and sedative properties. The diazepine structure is known for its interaction with GABA receptors, which may contribute to these effects.
Case Studies
- Antimicrobial Screening :
-
CNS Effects :
- Research into diazepine derivatives has shown that they can modulate neurotransmitter systems in the brain. Such studies indicate that this compound may possess similar CNS-active properties due to its structural analogies with known psychoactive compounds.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the Pyrimidine Ring : Utilizing cyclization reactions to construct the core structure.
- Chlorination : Introducing the chlorine substituent at the 2-position of the pyrimidine ring.
- Cyclization to Diazepine : Finalizing the structure through cyclization processes that yield the diazepine moiety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
